molecular formula C14H16N2O2 B13172770 5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13172770
M. Wt: 244.29 g/mol
InChI Key: HATOXIPMSFLQRE-UHFFFAOYSA-N
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Description

5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of pyridines. This compound is characterized by the presence of an amino group, a benzyloxy methyl group, and a methyl group attached to a dihydropyridinone ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with aminopyridines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
  • 1H-Pyrazolo[3,4-b]pyridines

Comparison: Compared to similar compounds, 5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific structural features, such as the benzyloxy methyl group and the dihydropyridinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-amino-6-methyl-1-(phenylmethoxymethyl)pyridin-2-one

InChI

InChI=1S/C14H16N2O2/c1-11-13(15)7-8-14(17)16(11)10-18-9-12-5-3-2-4-6-12/h2-8H,9-10,15H2,1H3

InChI Key

HATOXIPMSFLQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1COCC2=CC=CC=C2)N

Origin of Product

United States

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